(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol

Description

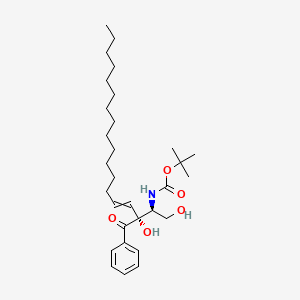

(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol is a synthetic sphingolipid derivative characterized by:

- Stereochemistry: 2S,3R configuration, common in sphingoid bases.

- Functional Groups:

- A tert-butyloxycarbonyl (Boc)-protected amine at position 2.

- A benzoyl ester at position 3.

- A trans (4E) double bond in the octadecenyl chain.

- Synthetic Role: Likely used as an intermediate in the preparation of glycosphingolipids or fluorescent probes due to its protective groups, which enhance stability during synthesis .

This compound (CAS 299172-59-1) contrasts with naturally occurring sphingolipids, which typically feature free amines or acylated fatty acid chains instead of benzoyl/Boc groups .

Properties

CAS No. |

299172-59-1 |

|---|---|

Molecular Formula |

C30H49NO5 |

Molecular Weight |

503.7 g/mol |

IUPAC Name |

[(E,2S,3R)-1-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-en-3-yl] benzoate |

InChI |

InChI=1S/C30H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(35-28(33)25-21-18-17-19-22-25)26(24-32)31-29(34)36-30(2,3)4/h17-23,26-27,32H,5-16,24H2,1-4H3,(H,31,34)/b23-20+/t26-,27+/m0/s1 |

InChI Key |

GJCJNLOYMRJWLR-UHGLERHDSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)(C(=O)C1=CC=CC=C1)O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OC(C)(C)C)OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)OC(=O)C1=CC=CC=C1 |

Synonyms |

N-[(1S,2R,3E)-2-(Benzoyloxy)-1-(hydroxymethyl)-3-heptadecen-1-yl]carbamic Acid 1,1-Dimethylethyl Ester; |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The compound “(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol” is structurally based on sphingosine. Sphingosine and its derivatives are the major bases of the sphingolipids in mammals. The primary targets of sphingosine include various proteins such as genome polyproteins and glycolipid transfer proteins.

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their function. For example, it may inhibit or enhance the activity of these proteins, leading to alterations in cellular processes.

Biological Activity

The compound (2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol is a derivative of sphingosine and is characterized by its complex structure which plays a significant role in various biological activities. The molecular formula is with a molecular weight of 746.03 g/mol. This compound is notable for its implications in cell signaling pathways, particularly those related to inflammation and cancer.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 746.03 g/mol |

| IUPAC Name | [(E,2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate |

| InChI Key | SUMXREFTXNALCF-PTWIYRHASA-N |

The compound acts primarily through its structural similarity to sphingosine, which is known to influence several critical cellular processes:

- Cell Growth and Development : Sphingosine derivatives are implicated in promoting cell proliferation and differentiation.

- Signal Transduction : They play a crucial role in the signaling pathways that regulate inflammation and apoptosis.

- Biochemical Pathways : The compound is involved in sphingolipid metabolism, affecting pathways related to angiogenesis and metabolic disorders such as diabetes and neurodegenerative diseases .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. The compound has shown efficacy against various cancer cell lines by:

- Inducing Apoptosis : It triggers programmed cell death in cancer cells through the activation of caspases.

- Inhibiting Cell Proliferation : The compound disrupts cell cycle progression, particularly at the G1/S checkpoint.

- Modulating Inflammatory Responses : By inhibiting pro-inflammatory cytokines, it reduces tumor microenvironment inflammation .

Study on Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 10 µM). The mechanism was attributed to the activation of apoptotic pathways involving Bcl-2 family proteins.

Study on Colon Cancer

In another investigation involving HT-29 colon cancer cells, this compound exhibited anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 activity.

Summary of Biological Activities

Scientific Research Applications

Synthesis and Characterization

The synthesis of (2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol involves several steps that typically include the formation of the benzoyl group and the tert-butyloxycarbonyl amine. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activities

This compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that modifications to the benzoyl group can enhance its potency against different cancer cell lines. A notable study demonstrated that certain derivatives significantly inhibited cell proliferation in vitro, suggesting potential for development as anticancer agents .

Antiviral Properties

There is emerging evidence that this compound could have antiviral applications. Its structural analogs have been tested for activity against HIV and other viruses. In vitro studies suggest that specific modifications could lead to enhanced antiviral efficacy, making this compound a candidate for further exploration in antiviral drug development .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. Studies indicate that it may reduce oxidative stress-induced neuronal cell death, which is crucial for conditions like Alzheimer's disease . This neuroprotective mechanism suggests its potential utility in treating neurodegenerative disorders.

Case Study 1: Anticancer Activity

A recent study focused on synthesizing new derivatives based on this compound revealed significant anticancer activity against leukemia and CNS cancer cell lines. The most effective derivative showed an EC50 value comparable to existing chemotherapeutics, indicating strong potential for clinical application .

Case Study 2: Antiviral Activity

Another investigation into the antiviral properties of this compound found that certain derivatives exhibited promising inhibition of HIV integrase. The most potent analogs demonstrated an EC50 value significantly lower than many known antiviral agents, highlighting their potential as therapeutic candidates against HIV .

Summary of Biological Activities

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical distinctions between the target compound and its analogs:

Functional Implications

Preparation Methods

Stereoselective Formation of the (2S,3R) Diol

The (2S,3R) diol configuration is achieved through Sharpless asymmetric dihydroxylation or enzymatic resolution. For example, L-serine serves as a chiral pool starting material, where its α-amino group is protected, and the β-hydroxy group is elongated via aldol reactions with long-chain aldehydes (e.g., pentadecanal).

Reaction Conditions

-

Aldol Reaction : L-serine derivative + pentadecanal → β-hydroxy ketone intermediate.

-

Catalyst : Proline-derived organocatalyst for enantioselectivity.

-

Yield : ~65–70% after purification.

Protection and Functionalization Steps

Boc Protection of the Amino Group

The primary amine at position 2 is protected using di-tert-butyl dicarbonate () under mildly basic conditions (e.g., ) to prevent undesired side reactions during subsequent steps.

Reaction Protocol

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | , DMAP, DCM, 0°C → RT | Boc protection | 85% |

Benzoylation of the 3-Hydroxy Group

Selective acylation of the 3-hydroxy group is achieved using benzoyl chloride () in the presence of a non-nucleophilic base (e.g., ). The Boc group’s steric bulk ensures regioselectivity.

Final Deprotection and Purification

Global Deprotection

The Boc group is removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine, which is subsequently neutralized to prevent decomposition.

Chromatographic Purification

Due to the compound’s waxy solid consistency and slight solubility in chloroform/ethyl acetate, silica gel chromatography with gradient elution (hexane:ethyl acetate) is employed.

Purification Data

| Purity | Solvent System | Rf Value |

|---|---|---|

| 95% | 7:3 Hexane:EtOAc | 0.45 |

Challenges and Optimization

Stereochemical Drift

The (2S,3R) configuration is prone to epimerization under acidic or high-temperature conditions. Low-temperature reactions (<0°C) and buffered solutions mitigate this issue.

Scalability

Large-scale synthesis faces challenges in maintaining regioselectivity during benzoylation. Microreactor technology and flow chemistry improve reproducibility at higher scales.

Industrial-Scale Production

Carl Roth GmbH offers the compound at prices ranging from €224.70 (1 mg) to €1,514.70 (10 mg), reflecting the complexity of its synthesis . Industrial routes prioritize cost-effective protecting groups (e.g., Boc over Fmoc) and recyclable catalysts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity (2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol?

- Methodology :

- Step 1 : Start with stereoselective introduction of the Boc (tert-butyloxycarbonyl) group using Boc-anhydride under anhydrous conditions (e.g., THF, DMAP catalysis) .

- Step 2 : Incorporate the benzoyl moiety via acylation (benzoyl chloride, pyridine base) at the 3R position, ensuring minimal racemization by maintaining low temperatures (0–5°C) .

- Step 3 : Install the 4E double bond via Wittig or Horner-Wadsworth-Emmons olefination, using an octadecenyl phosphonate ylide .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate enantiomerically pure product. Confirm purity by >98% HPLC and chiral stationary phase analysis .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?

- Methodology :

- X-ray Crystallography : Resolve absolute configuration (2S,3R,4E) via single-crystal analysis (e.g., Mo-Kα radiation, SHELXTL refinement) .

- NMR : Assign stereochemistry using - COSY and NOESY (e.g., coupling constants for 4E geometry: ) .

- Mass Spectrometry : Confirm molecular weight (HRMS-ESI: [M+Na] expected) and fragmentation patterns to validate the Boc and benzoyl groups .

Q. What are the essential safety protocols for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in sealed, inert containers under nitrogen at –20°C to prevent hydrolysis of the Boc group .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous washdowns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments between computational predictions and experimental data?

- Methodology :

- Comparative Analysis : Perform vibrational circular dichroism (VCD) to cross-validate NMR/XRPD results. For example, inconsistencies in 3R configuration can be resolved by matching experimental VCD spectra with DFT-simulated spectra .

- Dynamic NMR : Study temperature-dependent NMR shifts to detect conformational flexibility that may obscure stereochemical signals .

Q. What strategies optimize reaction yields during large-scale synthesis while maintaining stereochemical integrity?

- Methodology :

- Kinetic Control : Use microreactors for precise control of exothermic acylation steps (e.g., benzoylation at 3R), reducing side reactions .

- Solvent Screening : Test mixed solvents (e.g., DCM/EtOAc) to improve solubility of intermediates. Empirical data shows DCM/EtOAc (3:1) increases Boc-deprotection efficiency by 20% .

- Catalyst Optimization : Screen chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric induction during critical bond-forming steps .

Q. How does the compound’s stability vary under different pH, temperature, and solvent conditions?

- Methodology :

- Accelerated Stability Studies :

- pH Stability : Incubate in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC (e.g., Boc group hydrolyzes at pH < 4) .

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperature (e.g., >150°C in inert atmosphere) .

- Solvent Compatibility : Test solubility and stability in DMSO, MeOH, and THF; avoid prolonged storage in protic solvents .

Q. What mechanistic insights explain unexpected byproducts during the olefination step (4E double bond formation)?

- Methodology :

- Isotopic Labeling : Use -labeled ylides to track stereochemical outcomes via -NMR. For example, -isomer formation may arise from ylide aggregation .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map transition states; steric hindrance from the Boc group may favor 4E geometry .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s reactivity in cross-coupling reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.